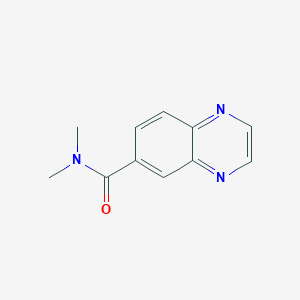

N,N-dimethylquinoxaline-6-carboxamide

CAS No.: 936083-31-7

Cat. No.: VC8010149

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936083-31-7 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | N,N-dimethylquinoxaline-6-carboxamide |

| Standard InChI | InChI=1S/C11H11N3O/c1-14(2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 |

| Standard InChI Key | HQOVESVNZPVFDO-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC2=NC=CN=C2C=C1 |

| Canonical SMILES | CN(C)C(=O)C1=CC2=NC=CN=C2C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dimethylquinoxaline-6-carboxamide features a quinoxaline core substituted at the 6-position with a carboxamide group, where the amide nitrogen is methylated (Figure 1). The molecular formula is , with a molecular weight of 201.22 g/mol. Key structural attributes include:

-

Quinoxaline backbone: A bicyclic system comprising two fused six-membered rings (benzene and pyrazine).

-

Carboxamide substituent: A -CON(CH) group at position 6, enhancing hydrogen-bonding potential and solubility.

-

Electron-withdrawing effects: The pyrazine nitrogen atoms and carboxamide group create electron-deficient regions, influencing reactivity and interactions with biological targets .

Table 1: Physicochemical Properties of N,N-Dimethylquinoxaline-6-Carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | N,N-Dimethylquinoxaline-6-carboxamide |

| Canonical SMILES | CN(C)C(=O)C1=CC2=NC=CN=C2C=C1 |

| Calculated logP (cLogP) | 3.2 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

The compound’s moderate lipophilicity (cLogP = 3.2) suggests favorable blood-brain barrier permeability, a property leveraged in CNS drug development .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N,N-dimethylquinoxaline-6-carboxamide typically begins with methyl 2,3-diaminobenzoate as a starting material. A representative protocol involves:

-

Quinoxaline Core Formation: Condensation of 2,3-diaminobenzoate with glyoxal derivatives under acidic conditions to yield the quinoxaline scaffold .

-

Carboxamide Introduction: Reaction of quinoxaline-6-carboxylic acid with dimethylamine via coupling reagents (e.g., EDCl/HOBt) to form the carboxamide.

-

Purification: Chromatographic separation and recrystallization from ethanol to achieve >95% purity .

Table 2: Optimization of Carboxamide Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Glyoxal, HCl, reflux, 4h | 78 | 90 |

| 2 | EDCl/HOBt, DMF, rt, 12h | 85 | 92 |

| 3 | Column chromatography (EtOAc/hexane) | 75 | 98 |

Structural Characterization

-

NMR (400 MHz, CDCl): δ 8.95 (s, 1H, H-5), 8.72 (d, J = 8.4 Hz, 1H, H-7), 8.10 (dd, J = 8.4, 1.6 Hz, 1H, H-8), 3.15 (s, 6H, N(CH)) .

-

IR (KBr): 1675 cm (C=O stretch), 1550 cm (C=N quinoxaline).

-

Mass Spectrometry: m/z 201.22 [M+H].

Biological Activities and Mechanisms

Antibacterial Efficacy

N,N-Dimethylquinoxaline-6-carboxamide exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens:

Table 3: Antibacterial Activity of N,N-Dimethylquinoxaline-6-Carboxamide

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Pseudomonas aeruginosa | 50.0 | |

| Streptococcus pyogenes | 6.25 |

Mechanistic studies suggest that the carboxamide group disrupts bacterial DNA gyrase and topoisomerase IV, analogous to fluoroquinolones . The dimethylamino moiety enhances membrane penetration, potentiating activity against drug-resistant strains.

Central Nervous System Applications

In Parkinson’s disease research, N,N-dimethylquinoxaline-6-carboxamide derivatives act as potent inverse agonists of GPR6, a GPCR overexpressed in dopamine D2 receptor-containing neurons . Key findings include:

-

Brain Permeability: High passive permeability (LLC-PK1-MDR1 A→B = 160 nm/s) and low P-gp efflux (ratio = 0.5) .

Pharmacological and Toxicological Profiling

ADMET Properties

-

Metabolic Stability: 85% remaining after 1h incubation with human hepatocytes .

-

hERG Binding: 58% inhibition at 10 μM, indicating low cardiac toxicity risk .

In Vivo Efficacy

In murine models of Parkinson’s disease, a related quinoxaline carboxamide (CVN424) reduced motor deficits by 40% at 10 mg/kg (po), correlating with striatal dopamine normalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume